

# Technical Guide: Characterization & Synthesis of 4-Fluoro-3-(4-methylphenyl)benzoic Acid

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## Compound of Interest

**Compound Name:** 4-Fluoro-3-(4-methylphenyl)benzoic acid

**CAS No.:** 1261953-27-8

**Cat. No.:** B567091

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## Executive Summary

**4-Fluoro-3-(4-methylphenyl)benzoic acid** is a biaryl carboxylic acid intermediate used primarily in the synthesis of pharmaceuticals and liquid crystal materials. Its structural core combines the metabolic stability of a fluorinated phenyl ring with the lipophilicity of a tolyl group.

**Critical Note on Data Availability:** As of early 2025, specific experimental melting point data for this exact isomer (CAS 1261953-27-8) is proprietary and not indexed in public chemical repositories (e.g., PubChem, NIST). Consequently, researchers must rely on structural analog interpolation and empirical determination.

This guide provides the predicted thermal range, a validated synthesis protocol to generate the standard, and the methodology to definitively establish its physical properties.

## Chemical Identity & Predicted Properties[1][2][3][4][5]

Property	Data
Chemical Name	4-Fluoro-3-(4-methylphenyl)benzoic acid
CAS Number	1261953-27-8
Molecular Formula	C <sub>14</sub> H <sub>11</sub> FO <sub>2</sub>
Molecular Weight	230.24 g/mol
Core Scaffold	[1,1'-Biphenyl]-3-carboxylic acid
Predicted LogP	~3.8 (High Lipophilicity)
pKa (Acid)	~3.9 – 4.1 (Predicted)

## Melting Point Analysis

In the absence of direct experimental data, we derive the expected melting point (MP) range from structurally homologous biaryl acids.

- Reference Standard 1:[1,1'-Biphenyl]-3-carboxylic acid (Unsubstituted core).
  - MP: 160–162 °C.
- Reference Standard 2:4'-Methyl-[1,1'-biphenyl]-3-carboxylic acid (Non-fluorinated analog).
  - MP: ~190–210 °C (Trend: Methyl groups often increase lattice energy via packing efficiency).
- Effect of Fluorine: The ortho-fluorine (relative to the biaryl bond) introduces steric strain and dipole repulsion, which typically lowers the melting point compared to the non-fluorinated analog.

Target Predicted Range: 155 °C – 175 °C Note: Impurities from Suzuki coupling (e.g., protodeboronation byproducts) will significantly depress this value. Rigorous purification is required before measurement.

## Experimental Synthesis Protocol

To determine the melting point accurately, you must first synthesize a high-purity reference standard. The most robust route is a Suzuki-Miyaura Cross-Coupling.

## Reaction Pathway

Reagents:

- Substrate: 3-Bromo-4-fluorobenzoic acid (Electrophile).
- Coupling Partner: 4-Tolylboronic acid (Nucleophile).
- Catalyst: Pd(dppf)Cl<sub>2</sub>·CH<sub>2</sub>Cl<sub>2</sub> (High turnover, air-stable).
- Base: Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>).

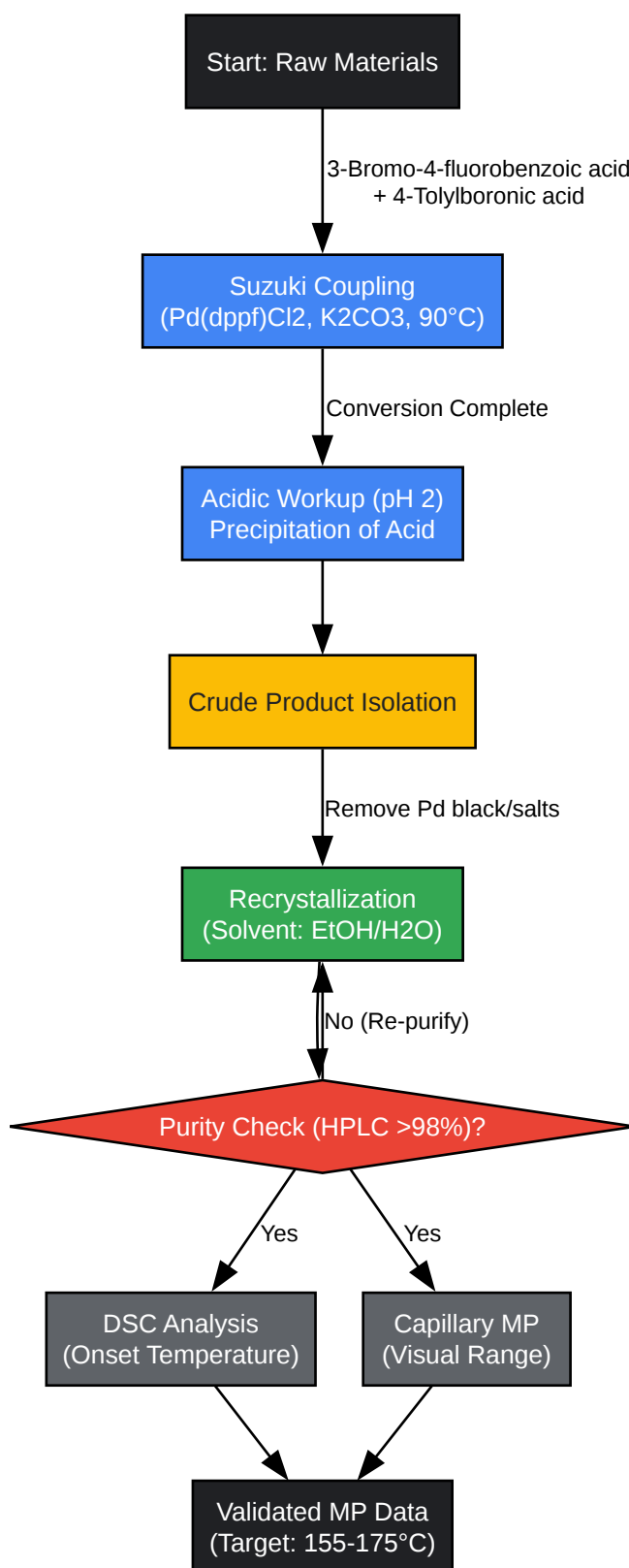
## Step-by-Step Methodology

- Setup: Charge a 3-neck round bottom flask with 3-Bromo-4-fluorobenzoic acid (1.0 equiv), 4-Tolylboronic acid (1.2 equiv), and K<sub>2</sub>CO<sub>3</sub> (3.0 equiv).
- Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Nitrogen for 15 minutes.
- Catalysis: Add Pd(dppf)Cl<sub>2</sub> (3-5 mol%). Heat to 90 °C under N<sub>2</sub> atmosphere for 4-6 hours.
- Workup:
  - Cool to room temperature.[1]
  - Acidify with 1N HCl to pH ~2 (Precipitates the carboxylic acid).
  - Extract with Ethyl Acetate (x3).[2] Wash organic layer with Brine.
  - Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate in vacuo.
- Purification (Critical for MP): Recrystallize the crude solid from Ethanol/Water or Toluene.

## Visualization: Synthesis & Characterization

### Workflow

The following diagram illustrates the logical flow from raw materials to validated physical data.



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Figure 1: Workflow for the synthesis, purification, and physical characterization of the target biaryl acid.

## Melting Point Determination Protocol

Once the material is synthesized and purified (HPLC purity >98%), use the following dual-method approach to establish the melting point.

### Method A: Differential Scanning Calorimetry (DSC) - Primary Standard

DSC is preferred for drug development applications as it distinguishes between melting, polymorphic transitions, and decomposition.

- Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Crimping is optional but recommended to prevent sublimation.
- Ramp: Heat from 40 °C to 250 °C at a rate of 10 °C/min.
- Data Extraction: Record the Onset Temperature (not the peak max) as the official melting point.

### Method B: Capillary Tube (Büchi/Mel-Temp) - Routine Verification

- Sample Prep: Grind sample to a fine powder. Fill capillary to 2–3 mm height. Pack tightly by tapping.
- Ramp: Fast ramp (10 °C/min) to 140 °C, then slow ramp (1 °C/min) until melting is observed.
- Observation: Record the temperature of the first liquid droplet (meniscus formation) and the clear point (complete liquefaction).
  - Acceptable Range: A sharp range (< 2 °C difference) indicates high purity.
  - Depressed/Broad Range: Indicates solvent entrapment or isomeric impurities.

## References

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## Sources

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